Curcumin β-D-Glucuronide Triacetate Methyl Ester
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Overview
Description
Curcumin β-D-Glucuronide Triacetate Methyl Ester is a derivative of curcumin, a polyphenol derived from the rhizome of the naturally occurring plant Curcuma longa . Curcumin has various pharmacological actions such as antioxidant and anti-inflammatory effects .
Synthesis Analysis
The synthesis of Curcumin β-D-Glucuronide Triacetate Methyl Ester involves the conjugation of curcumin when it passes through the intestinal wall . This process was observed in rats when they were orally administered highly bioavailable curcumin .Molecular Structure Analysis
The molecular structure of Curcumin β-D-Glucuronide Triacetate Methyl Ester is a conjugated form of curcumin . This conjugation occurs when curcumin passes through the intestinal wall .Chemical Reactions Analysis
The chemical reactions involved in the formation of Curcumin β-D-Glucuronide Triacetate Methyl Ester include the conjugation of curcumin when it passes through the intestinal wall . This results in the formation of curcumin β-D-glucuronide (curcumin monoglucuronide, CMG), an internal metabolite .Scientific Research Applications
Anticarcinogenic Activity
Curcumin, a major component of Curcuma species, displays significant anticarcinogenic activity. This is evidenced by its capacity to inhibit colon tumor initiation and skin tumor promotion. It achieves this through various mechanisms including the inhibition of reactive oxygen-generating enzymes, protein kinases, and the activation of NFκB. Curcumin undergoes biotransformation, leading to various metabolites including curcumin-glucuronide, which suggests its involvement in suppressing tumor promotion (Lin, Pan, & Lin-Shiau, 2000).
Enhancement of Solubility and Stability
Curcumin's solubility and stability, critical factors for its therapeutic potential, can be enhanced by binding with β-Lactoglobulin (βLG). The complex formation of curcumin with βLG significantly enhances its stability in solution, suggesting the potential of βLG as a carrier molecule for curcumin (Sneharani, Karakkat, Singh, & Rao, 2010).
Implications in Diabetes Management
Curcumin derivatives exhibit inhibitory properties against α-amylase and α-glucosidase, enzymes important in managing postprandial hyperglycemia in diabetes. These derivatives also show notable antioxidant activities, indicating their potential as anti-diabetic drugs (Yousefi et al., 2015).
Metabolic Pathway and COX-2 Expression Inhibition
Metabolism studies reveal that curcumin metabolites like curcumin glucuronide and curcumin sulfate have reduced capacity to inhibit COX-2 expression, which is crucial for its chemopreventive properties. This suggests that the gastrointestinal tract might be more exposed to unmetabolized curcumin, supporting its evaluation as a colorectal cancer chemopreventive agent (Ireson et al., 2001).
Antioxidant and Epigenetic Effects
Despite low bioavailability, oral administration of curcumin can elicit antioxidant and epigenetic effects. This is demonstrated by the altered expression of certain antioxidant and epigenetic genes upon curcumin administration, although curcumin levels in plasma were mostly undetectable, with only its glucuronide metabolite being observed (Cheng et al., 2019).
Oxidative Metabolism in Leukocytes
Curcumin-glucuronide undergoes oxidative transformation by enzymes like horseradish peroxidase and myeloperoxidase in human leukocytes. This indicates that the glucuronide form of curcumin is not inert and can be involved in further enzymatic and non-enzymatic metabolism, presenting a novel metabolic pathway (Luis et al., 2017).
Bioavailability Challenges
Curcumin has poor bioavailability due to rapid metabolism and systemic elimination. Approaches like the use of adjuvants, liposomal curcumin, nanoparticles, and structural analogues are being investigated to enhance its bioavailability, which is critical for its therapeutic efficacy against various diseases (Anand, Kunnumakkara, Newman, & Aggarwal, 2007).
Future Directions
properties
CAS RN |
1529769-81-0 |
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Product Name |
Curcumin β-D-Glucuronide Triacetate Methyl Ester |
Molecular Formula |
C₃₄H₃₆O₁₅ |
Molecular Weight |
684.64 |
synonyms |
4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; |
Origin of Product |
United States |
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